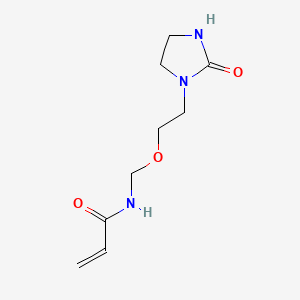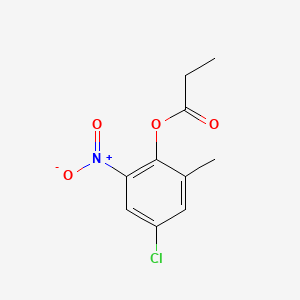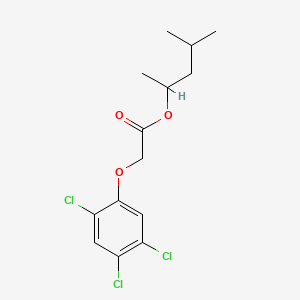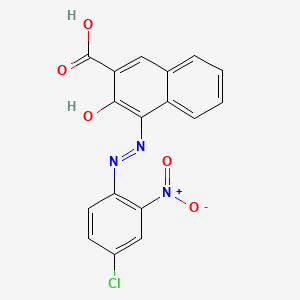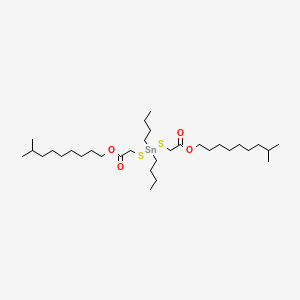
Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate is an organotin compound with the molecular formula C32H64O4S2Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate typically involves the reaction of diisodecyl mercaptan with dibutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Can be reduced to form thiols and stannanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorine and bromine are common reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and stannanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a biocidal agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate involves its interaction with molecular targets such as enzymes and cellular membranes. It exerts its effects by disrupting the normal function of these targets, leading to various biochemical and physiological changes .
Comparison with Similar Compounds
Similar Compounds
- Diisooctyl 2,2’-((dioctylstannylene)bis(thio))diacetate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and efficacy in various applications .
Properties
CAS No. |
85371-54-6 |
|---|---|
Molecular Formula |
C32H64O4S2Sn |
Molecular Weight |
695.7 g/mol |
IUPAC Name |
8-methylnonyl 2-[dibutyl-[2-(8-methylnonoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-11(2)8-6-4-3-5-7-9-14-12(13)10-15;2*1-3-4-2;/h2*11,15H,3-10H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MEELSCBLDXCGOI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCCCC(C)C)SCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


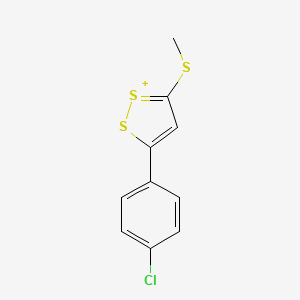
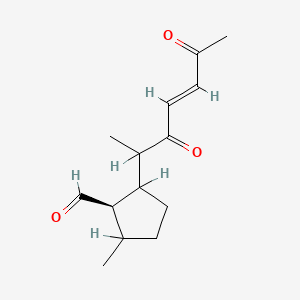

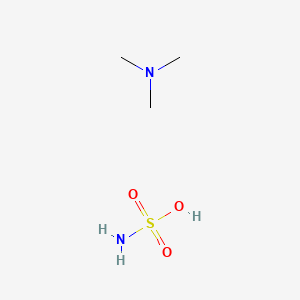
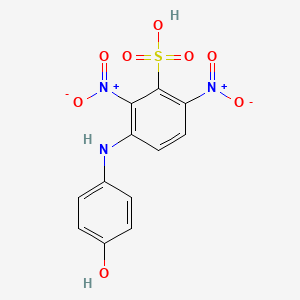
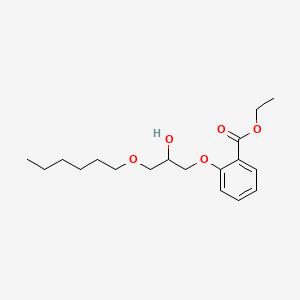
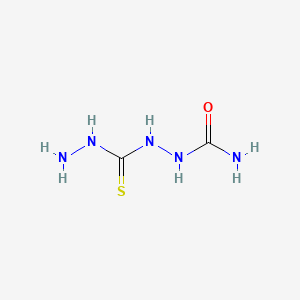

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
